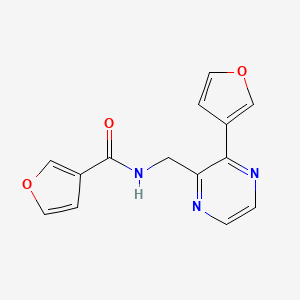
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide” is a chemical compound with a molecular formula of C14H11N5O2 and a molecular weight of 281.275. It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide, also known as N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}furan-3-carboxamide:
Antibacterial Applications
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide has shown promising antibacterial properties. The compound’s structure, which includes both furan and pyrazine rings, contributes to its ability to inhibit the growth of various bacterial strains. This makes it a potential candidate for developing new antibacterial agents, especially in the fight against antibiotic-resistant bacteria .
Anticancer Research
This compound has been investigated for its anticancer properties, particularly against lung carcinoma cell lines (A549). Studies have demonstrated its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. The molecular mechanisms underlying its anticancer activity involve the disruption of cellular processes critical for cancer cell survival .
Antifungal Activity
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide has also been explored for its antifungal properties. Its unique chemical structure allows it to interfere with fungal cell wall synthesis, thereby inhibiting the growth of pathogenic fungi. This application is particularly relevant in the development of treatments for fungal infections that are resistant to conventional antifungal drugs .
Anti-inflammatory Applications
Research has indicated that this compound possesses significant anti-inflammatory properties. It can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antioxidant Properties
The compound has been studied for its antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This property is particularly valuable in the development of treatments for diseases associated with oxidative stress, such as neurodegenerative disorders .
Antiviral Research
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide has shown potential in antiviral research. Its ability to inhibit viral replication makes it a candidate for developing antiviral drugs. This application is crucial in the ongoing search for effective treatments against viral infections, including emerging viral diseases .
Neuroprotective Effects
Studies have suggested that this compound may have neuroprotective effects. It can protect neurons from damage caused by oxidative stress and inflammation, which is beneficial in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Antiparasitic Applications
The compound has also been explored for its antiparasitic properties. It can interfere with the life cycle of various parasites, making it a potential candidate for developing treatments for parasitic infections such as malaria and leishmaniasis .
These diverse applications highlight the potential of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide in various fields of scientific research, making it a compound of significant interest for further study and development.
Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549)
Mécanisme D'action
Target of Action
Mode of Action
It’s worth noting that furan-containing compounds often exhibit a wide range of biological activities due to the conjugation of the double bond with the carbonyl group .
Biochemical Pathways
Furan derivatives have been shown to exhibit a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have demonstrated promising results in scientific experiments.
Propriétés
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-14(11-2-6-20-9-11)17-7-12-13(16-4-3-15-12)10-1-5-19-8-10/h1-6,8-9H,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOVZTRVNREDCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NC=CN=C2CNC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

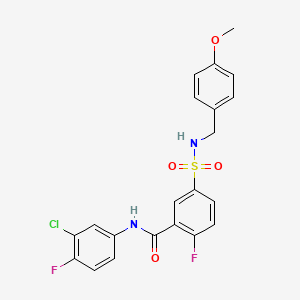
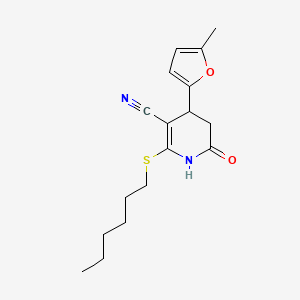
![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2447364.png)
![3-amino-4,6-dimethyl-N-(1-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2447369.png)

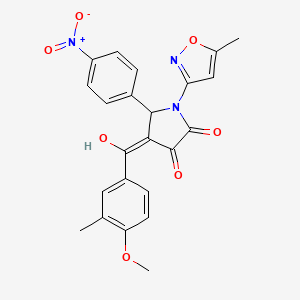

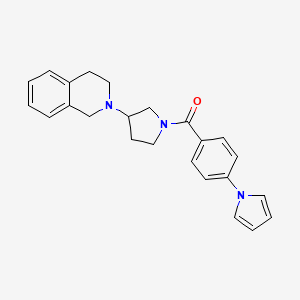
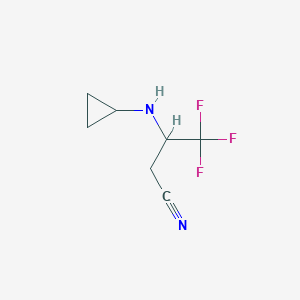
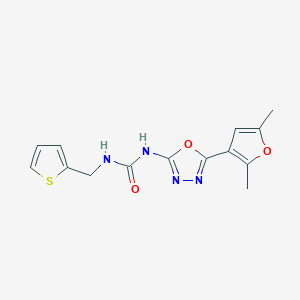
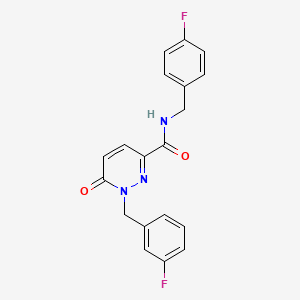
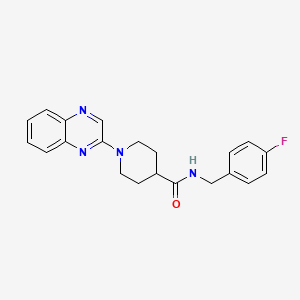
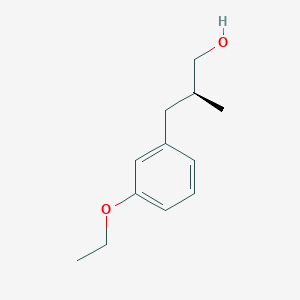
![N-(4-ethylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2447384.png)